molecular formula C10H19NO6 B1587324 ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 2495-96-7

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B1587324
CAS RN: 2495-96-7
M. Wt: 249.26 g/mol
InChI Key: KRABAWXNIPSDEF-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (E2ADG) is an important synthetic carbohydrate molecule used in a variety of scientific research applications. It is a derivative of glucose, and has been used in a variety of studies involving the study of carbohydrate metabolism, enzyme reactions, and other biochemical processes. In addition, E2ADG has been used to create a variety of synthetic analogs and derivatives, which can be used to study the interaction of carbohydrates with other molecules.

Scientific research applications

Glycosylation Studies and Compound Synthesis

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been utilized extensively in the synthesis of various glycosides and other complex organic compounds. For instance, this compound was used in the synthesis of various derivatives such as 2-amino-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid) derivatives, indicating its role in advancing organic synthesis methodologies (Jeanloz, Walker, & Sinaỹ, 1968).

Role in Adjuvant Activity

Research has also explored the adjuvant activity of derivatives of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. For instance, studies have shown that specific derivatives of this compound, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, possess adjuvant activity, highlighting its potential in vaccine development and immunological research (Merser, Sinaỹ, & Adam, 1975).

N-Glycoprotein Research

Further, ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been used in the synthesis of structures related to N-glycoproteins. This includes the synthesis of complex structures like methyl 2-acetamido-4-O-[2-acetamido-2-deoxy-O-(3,6-di-O-alpha-D-mannopyranosyl-2-O-beta-D-xylopyranosyl-beta-D-mannopyranosyl)-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside, providing insights into the structural biology of glycoproteins (Van der Ven, Kerékgyártó, Kamerling, Lipták, & Vliegenthart, 1994).

Surface-active Properties

The compound has also been a focus in studies exploring the surface-active properties of various derivatives. Alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, synthesized using the oxazoline or N-allyloxycarbonyl procedure, have been evaluated for their surface-active properties, contributing to the understanding of the physicochemical properties of these derivatives (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABAWXNIPSDEF-VVULQXIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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